molecular formula C8H16<br>CH3(CH2)5CH=CH2<br>C8H16 B094956 1-Octene CAS No. 111-66-0

1-Octene

Cat. No. B094956
CAS RN: 111-66-0
M. Wt: 112.21 g/mol
InChI Key: KWKAKUADMBZCLK-UHFFFAOYSA-N
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Description

1-Octene is a linear alpha-olefin, which is an important comonomer in the production of linear low-density polyethylene (LLDPE). It is a colorless liquid that is used in the synthesis of various chemicals and materials. The demand for 1-octene has increased significantly in recent years due to its applications in the plastic industry, particularly in the production of LLDPE .

Synthesis Analysis

Several methods have been developed for the synthesis of 1-octene. One approach involves the oligomerization of ethylene, which can produce 1-octene with high selectivity using an aluminoxane-activated chromium/((R2)2P)2NR1 catalyst system . Another method is the oligomerization of 1-butene over carbon-supported cobalt oxide catalysts, which can yield linear octenes with high selectivity in a continuous flow reactor . Additionally, a chemoenzymatic approach has been reported where 1-octene is synthesized from carbohydrates via ethenolysis of rhamnolipids .

Molecular Structure Analysis

The molecular structure of 1-octene has been studied using various techniques. For instance, the crystal structure of trans,trans-1,3,5,7-octatetraene, a related compound, has been determined using x-ray diffraction, providing insights into the molecular and crystallographic structures of polyenes . This information is valuable for understanding the structure of 1-octene and its derivatives.

Chemical Reactions Analysis

1-Octene undergoes various chemical reactions, including photochemical oxidation. The photooxidation chemistry of 1-octene has been examined in detail, revealing that reactions with OH, O3, and O(3P) lead to the formation of different products such as heptanal and hexane . Additionally, the dehydrogenative aromatization of 1-octene over multifunctional Ni/ZSM-5-P-Fe catalysts has been studied, showing the conversion of 1-octene to aromatic compounds with little coking .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-octene and its polymers have been extensively researched. The polymerization of 1-octene can yield semicrystalline, branched poly(ethylene) like materials with high molecular weight and narrow molecular weight distribution . The Mark-Houwink constants of poly(1-octene) have been determined, providing information on the intrinsic viscosities and molecular weights of the polymers . Furthermore, the radiolysis of 1-octene has been investigated, revealing the formation of dimers and the yields of hydrogen gas .

Scientific Research Applications

  • Dehydrogenative Aromatization : 1-Octene is used in dehydrogenative aromatization over Ni/ZSM-5-based catalysts, showing effective conversion and aromatics selectivity with durability and minimal coking. This process involves interactions with Bronsted and Lewis acid sites and metallic site modifications, essential for the cyclization of octene and subsequent aromatic product formation (Wei et al., 2021).

  • Ethylene Tetramerization : A novel method produces 1-octene via ethylene tetramerization using a chromium/((R2)2P)2NR1 catalyst system, achieving selectivities exceeding 70%. This is significant for producing linear alpha-olefins like 1-octene in the manufacturing of linear low-density polyethylene (LLDPE) (Bollmann et al., 2004).

  • Selective 1-Octene Production : Several new processes have been developed for selective 1-octene production using homogeneous catalysts. These include hydroformylation of 1-heptene, telomerization of 1,3-butadiene, and ethene tetramerization. Such advancements are crucial for meeting the growing demand for 1-octene in LLDPE production (Leeuwen et al., 2011).

  • Oligomerization Catalysis : Macroreticular ion-exchange resins are evaluated as catalysts for the oligomerization of 1-octene. This process is an alternative for enhancing the properties and quality of fuels and lubricants, demonstrating high conversion and selectivity (Bringué et al., 2012).

  • Atmospheric Photochemical Oxidation : The photooxidation chemistry of 1-octene includes its reactions with OH, O3, and O(3P). This study has implications for understanding the environmental impact of 1-octene and its derivatives (Paulson & Seinfeld, 1992).

  • Hydroformylation in Supercritical Carbon Dioxide : 1-Octene has been hydroformylated using a CO2-philic fluorous ligand associated with a rhodium catalyst, demonstrating high conversion and selectivity in aldehydes. This process is notable for its efficiency and potential environmental benefits (Pedrós et al., 2006).

Safety And Hazards

1-Octene vapors may form explosive mixtures with air . Vapors may travel to the source of ignition and flash back . Containers may explode when heated . It is advised to keep away from heat/sparks/open flames/hot surfaces .

Future Directions

A chemoenzymatic approach to synthesize 1-Octene from carbohydrates via ethenolysis of rhamnolipids shows the potential of chemoenzymatic approaches to produce compounds for the chemical industry from renewable resources .

properties

IUPAC Name

oct-1-ene
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InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3
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InChI Key

KWKAKUADMBZCLK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC=C
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Molecular Formula

C8H16, Array
Record name 1-OCTENE
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Related CAS

26746-84-9, 25068-25-1, 18602-27-2
Record name 1-Octene, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID6025804
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Molecular Weight

112.21 g/mol
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Physical Description

1-octene appears as a colorless liquid. Flash point 70 °F. Insoluble in water and less dense (at about 6 lb / gal) than water. Hence floats on water. Vapors are heavier than air and may settle in depressions. Reported to biodegrade very slowly. Used in organic synthesis, surfactants, and plasticizers., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Petroleum-like aroma
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Boiling Point

250.3 °F at 760 mmHg (USCG, 1999), 121.2 °C @ 760 mm Hg, 123 °C
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Flash Point

70 °F (USCG, 1999), 10 °C, 70 °F (21 °C) (OPEN CUP), 10 °C c.c.
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Solubility

Miscible with ethanol, ether, Miscible in ethanol; soluble in ethyl ether and acetone, In water, 4.1 mg/l @ 25 °C, 0.0041 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0004, Practically insoluble to insoluble, Slightly soluble (in ethanol)
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Density

0.715 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7149 @ 20 °C/4 °C, Relative density (water = 1): 0.7, 0.718-0.722
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Vapor Density

3.87 (AIR= 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

17.4 [mmHg], 17.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2
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Product Name

1-Octene

Color/Form

Colorless liquid

CAS RN

111-66-0, 25377-83-7, 68527-00-4
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Melting Point

-151 °F (USCG, 1999), -101.7 °C, -102 °C
Record name 1-OCTENE
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Synthesis routes and methods I

Procedure details

A solution of 106.4 grams (0.95 mole) 1-octene and 5.5 grams (0.0509 mole) 1,7-octadiene (molar charge ratio 95:5) in 450 grams of heptane was polymerized with Et2AlCl (16 millimoles) and AATiCl3 (4.0 millimoles) at 50° C. for 10 hours. During the course of the reaction, hydrogen was bubbled through the reaction mixture. The conversion of the polymer was 65 percent, inherent viscosity was 2.1 dl/gram. The composition of monomers in the copolymer was 97:3 mole ratio from NMR analysis.
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethenolysis comprises a cross-metathesis reaction involving ethene. According to some preferred embodiments of the invention, a mixture of ethyl esters of Palmitoleic acid (C16:1) and Oleic acid (C18:1) are subjected to conditions of ethenolysis to yield a mixture of α-olefins (1-Octene and 1-Decene) and Methyl 9-Decenoate. See FIG. 8. The 1-Octene is a product unique to ethenolysis of Palmitoleic acid (C16:1). In the inventive method, Ethyl 9-Decenoate and 1-Decene will also form from the mixture of Palmitoleic and Oleic acid ethyl esters. Prior art methods using Oleic acid esters (Methyl Oleate) as the starting material only produce Methyl 9-Decenoate and 1-Decene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
α-olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Octene
Reactant of Route 2
1-Octene
Reactant of Route 3
1-Octene
Reactant of Route 4
1-Octene
Reactant of Route 5
1-Octene
Reactant of Route 6
1-Octene

Citations

For This Compound
39,800
Citations
PWNM Van Leeuwen, ND Clément… - Coordination Chemistry …, 2011 - Elsevier
… and the demand for 1-hexene and 1-octene increased enormously in recent years. To meet … and 1-octene selectively. Here we review the new processes for 1-octene production based …
Number of citations: 238 www.sciencedirect.com
A Bollmann, K Blann, JT Dixon, FM Hess… - Journal of the …, 2004 - ACS Publications
… of producing 1-hexene and 1-octene is by … 1-octene has so far been elusive. We now, for the first time, report an unprecedented ethylene tetramerization reaction that produces 1-octene …
Number of citations: 572 pubs.acs.org
KA Alferov, GP Belov, Y Meng - Applied Catalysis A: General, 2017 - Elsevier
… , 1-octene, and the products with ten and more carbon atoms respectively in the mixture of reaction products; α-С 6 , α-С 8 are the contents of 1-hexene and 1-octene … /1-octene mixture, …
Number of citations: 100 www.sciencedirect.com
A Alizadeh, L Richardson, J Xu, S McCartney… - …, 1999 - ACS Publications
… The ethylene/1-octene copolymers considered in the present study were synthesized at The … The samples are identified with the initials EO (ethylene/1-octene) followed by a number …
Number of citations: 304 pubs.acs.org
R Quijada, J Dupont, MSL Miranda… - Macromolecular …, 1995 - Wiley Online Library
… Catalysts (CH,),SiCp,ZrCl, and Cp,ZrCl, were studied for the ethylene 1-octene … For the ethylene/l-octene copolymers, the incorporation of 1-octene in the copolymer is also …
Number of citations: 179 onlinelibrary.wiley.com
LH Sommer, EW Pietrusza… - Journal of the American …, 1947 - ACS Publications
… PEROXIDE-CATALYZED ADDITION OF TRICHLOROSILANE TO 1-OCTENE … prepared this compound in excellent yield from 1-octene andtrichlorosilane in the presence …
Number of citations: 324 pubs.acs.org
A de Klerk - Industrial & engineering chemistry research, 2005 - ACS Publications
… Microreactor tests with 1-octene were done with about 10 mL of catalyst. The following catalyst activation procedures were used: SO 4 2- /ZrO 2 heated in air at 250 C; Ni/SiO 2 −Al 2 O 3 …
Number of citations: 126 pubs.acs.org
D Rana, HL Kim, H Kwag, S Choe - Polymer, 2000 - Elsevier
… -butene, 1-hexene or 1-octene comonomer with ethylene. It is … -1-octene elastomers containing low percentage of 1-octene … chain distribution on the ethylene-1-octene copolymer (EOC) …
Number of citations: 71 www.sciencedirect.com
M Jordaan, P Van Helden, C Van Sittert… - Journal of Molecular …, 2006 - Elsevier
… In this study we report on the mechanism of 1-octene … productive mechanism of the 1-octene metathesis reaction with 1. … -products, ie styrene, 1-phenyl-1-octene isomers and PCy 3 . …
Number of citations: 57 www.sciencedirect.com
AG Simanke, GB Galland, L Freitas, JAH da Jornada… - Polymer, 1999 - Elsevier
… Studies of ethylene/1-octene copolymers prepared by a metallocene catalyst were carried … The influence of comonomer content on the ethylene/1-octene properties, specially those …
Number of citations: 123 www.sciencedirect.com

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